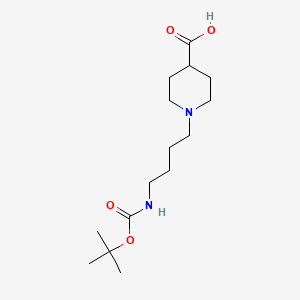
1-(4-((tert-Butoxycarbonyl)amino)butyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{[(tert-butoxy)carbonyl]amino}butyl)piperidine-4-carboxylic acid is a compound that belongs to the class of piperidine carboxylic acids. It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(tert-butoxy)carbonyl]amino}butyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eliminates a carbonate ion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-{[(tert-butoxy)carbonyl]amino}butyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: Reaction with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Deprotection: TFA, HCl in ethyl acetate, dioxane, or acetone.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Deprotection: Formation of the free amine and tert-butyl carbocation.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(4-{[(tert-butoxy)carbonyl]amino}butyl)piperidine-4-carboxylic acid is used in various scientific research applications, including:
Peptide Synthesis: As a protecting group for amino acids to prevent unwanted reactions during peptide bond formation.
Drug Development: In the synthesis of inhibitors for enzymes such as SIRT2 and melanin-concentrating hormone receptor 1.
Material Science: In the preparation of room-temperature ionic liquids derived from Boc-protected amino acids.
Mecanismo De Acción
The mechanism of action of 1-(4-{[(tert-butoxy)carbonyl]amino}butyl)piperidine-4-carboxylic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amine by forming a carbamate, which can be easily removed under acidic conditions. The resonance stabilization of the carbonyl oxygen facilitates the cleavage of the Boc group, resulting in the formation of a tert-butyl carbocation and the free amine .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
- 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
- N-BOC-4-Piperidinecarboxylic acid
Uniqueness
1-(4-{[(tert-butoxy)carbonyl]amino}butyl)piperidine-4-carboxylic acid is unique due to its specific structure, which allows it to act as an effective protecting group for amino acids. Its stability under various conditions and ease of removal make it a valuable compound in organic synthesis and peptide chemistry .
Propiedades
Fórmula molecular |
C15H28N2O4 |
|---|---|
Peso molecular |
300.39 g/mol |
Nombre IUPAC |
1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H28N2O4/c1-15(2,3)21-14(20)16-8-4-5-9-17-10-6-12(7-11-17)13(18)19/h12H,4-11H2,1-3H3,(H,16,20)(H,18,19) |
Clave InChI |
QZWRWJJAPKRPAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCN1CCC(CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B13504155.png)
![3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13504160.png)
![[(Dimethyl-1,2-oxazol-4-yl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B13504169.png)

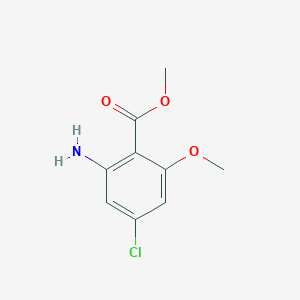

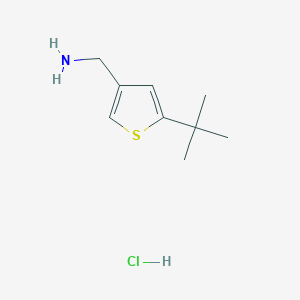
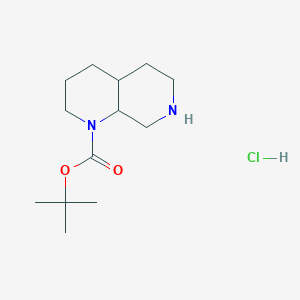

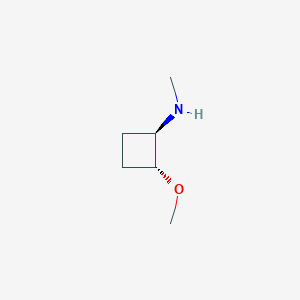
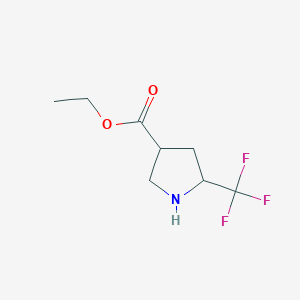

![Benzyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13504212.png)

